4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the preparation might involve the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with suitable amines in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Catalysts: Such as acids or bases to facilitate cyclization.
Oxidizing and Reducing Agents: For redox reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer properties and its ability to modulate biological pathways.
Chemical Biology: It serves as a probe to study enzyme functions and signaling pathways.
Mechanism of Action
The mechanism of action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have been studied for their multi-targeted kinase inhibition and apoptosis-inducing properties.
Uniqueness
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and its ability to form stable interactions with various biological targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C7H5N5 |
---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,(H3,9,10,11,12) |
InChI Key |
NJZTZGCFTGEDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC=NC(=C21)N)C#N |
Origin of Product |
United States |
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